[4-(4-Methoxyphenyl)piperazin-1-yl](4-phenyl-1,2,3-thiadiazol-5-yl)methanone
Description
This compound features a piperazine moiety substituted with a 4-methoxyphenyl group at the N4-position and a 4-phenyl-1,2,3-thiadiazole ring linked via a carbonyl group. The structure combines pharmacophoric elements of piperazine (a common scaffold in CNS-targeting agents) and 1,2,3-thiadiazole (a heterocycle with demonstrated antimicrobial and antiproliferative activities) . Its synthesis typically involves coupling reactions between substituted piperazines and thiadiazole carboxylic acid derivatives, as inferred from analogous procedures in the evidence .
Properties
Molecular Formula |
C20H20N4O2S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(4-phenylthiadiazol-5-yl)methanone |
InChI |
InChI=1S/C20H20N4O2S/c1-26-17-9-7-16(8-10-17)23-11-13-24(14-12-23)20(25)19-18(21-22-27-19)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3 |
InChI Key |
KCIQAYCQZQIOQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(N=NS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)piperazin-1-ylmethanone typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylpiperazine with 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)piperazin-1-ylmethanone: undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The phenyl and thiadiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
Biological Activities
Research indicates that compounds structurally similar to 4-(4-Methoxyphenyl)piperazin-1-ylmethanone exhibit a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess significant antimicrobial effects.
- Anticancer Activity : The thiadiazole moiety has been linked to anticancer properties, making this compound a candidate for further exploration in oncology.
- Neuroactive Effects : The piperazine structure is often associated with neuroactive properties, which could lead to applications in treating depression or anxiety.
Applications in Medicinal Chemistry
The compound's structural features suggest diverse applications in medicinal chemistry:
Tyrosinase Inhibition
Tyrosinase inhibitors are crucial in treating hyperpigmentation disorders. Compounds based on piperazine have shown promise as competitive inhibitors of tyrosinase from Agaricus bisporus, with several derivatives exhibiting low micromolar IC50 values (e.g., IC50 = 0.18 μM) .
Antidepressant and Anxiolytic Properties
Due to its piperazine structure, this compound may be explored for its potential as an antidepressant or anxiolytic agent. The mechanism of action could involve modulation of neurotransmitter systems.
Anti-inflammatory and Analgesic Effects
The thiadiazole component may confer anti-inflammatory properties, suggesting applications in pain management and inflammatory diseases.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1. 4-(4-Fluorophenyl)piperazin-1-yl | Piperazine ring; fluorinated phenyl | Antidepressant properties |
| 2. 4-(3-Chlorophenyl)piperazin-1-yl | Piperazine ring; chlorinated phenyl | Antimicrobial activity |
| 3. 5-(2-Methylphenyl)-1,2,3-thiadiazole | Thiadiazole ring; methylated phenyl | Anticancer effects |
| 4. 2-(4-Methoxyphenyl)-thiazole | Thiazole instead of thiadiazole; methoxy group | Anti-inflammatory properties |
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are highly dependent on substituent variations. Key analogues include:
| Compound Name | Substituents | Molecular Formula | Key Properties/Activity | References |
|---|---|---|---|---|
| 4-(4-Methoxyphenyl)piperazin-1-ylmethanone | 4-Methoxyphenyl (piperazine), 4-phenyl (thiadiazole) | C₂₁H₂₀N₄O₂S | Potential CNS modulation due to piperazine; antiproliferative activity from thiadiazole | |
| [4-(4-Fluorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone | 4-Fluorophenyl (piperazine), 4-methoxyphenyl (thiadiazole) | C₂₁H₁₉FN₄O₂S | Enhanced lipophilicity and potential receptor affinity due to fluorine substitution | |
| Morpholino(4-phenyl-1,2,3-thiadiazol-5-yl)methanone | Morpholine (replaces piperazine), 4-phenyl (thiadiazole) | C₁₃H₁₃N₃O₂S | Reduced basicity compared to piperazine derivatives; altered pharmacokinetics | |
| [4-(4-Methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | 3,4,5-Trimethoxyphenyl (replaces thiadiazole) | C₂₂H₂₇N₃O₅ | Increased steric bulk and potential for multi-target activity (e.g., kinase inhibition) |
Key Observations:
- Piperazine vs. Morpholine : Piperazine derivatives exhibit higher basicity and enhanced interactions with serotonin/dopamine receptors, whereas morpholine analogues may improve solubility but reduce CNS penetration .
- Conversely, bulky groups like 3,4,5-trimethoxyphenyl may shift activity toward non-CNS targets .
Pharmacological Activity
- Antiproliferative Activity : Thiadiazole-containing compounds, including the target molecule, show promise in cancer research. For instance, 1,3,4-thiadiazole derivatives exhibit cytotoxic effects via tubulin inhibition . The phenyl-thiadiazole moiety in the target compound may similarly disrupt microtubule dynamics .
- CNS Potential: Piperazine derivatives are known for antipsychotic and anxiolytic activities (e.g., aripiprazole). The 4-methoxyphenyl group in the target compound may modulate 5-HT₁A receptor affinity, though direct evidence is pending .
Physicochemical Properties
- LogP : The target compound’s calculated LogP (~3.5) suggests moderate lipophilicity, balancing blood-brain barrier penetration and solubility. Fluorinated analogues (LogP ~3.8) may prioritize membrane permeability .
- Synthetic Accessibility : Synthesis of the target compound requires multi-step coupling, similar to procedures for 1,3,4-thiadiazole derivatives . Morpholine-based analogues may simplify synthesis due to commercial availability of morpholine precursors .
Biological Activity
The compound 4-(4-Methoxyphenyl)piperazin-1-ylmethanone , often referred to as Methoxy-Piperazine-Thiadiazole , is a complex organic molecule known for its diverse biological activities. This article explores the synthesis, biological mechanisms, and therapeutic potential of this compound, drawing from various research findings and case studies.
The chemical structure of Methoxy-Piperazine-Thiadiazole includes a methoxy group, a piperazine ring, and a thiadiazole moiety. Below are key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O2S |
| Molecular Weight | 380.5 g/mol |
| IUPAC Name | [4-(4-methoxyphenyl)piperazin-1-yl]-(4-phenylthiadiazol-5-yl)methanone |
| InChI | InChI=1S/C20H20N4O2S/c1-26-17-9-7-16(8-10-17)23-11-13... |
| Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(N=NS3)C4=CC=CC=C4 |
The biological activity of Methoxy-Piperazine-Thiadiazole is primarily attributed to its interaction with various molecular targets. It is believed to modulate receptor activity and enzyme functions, leading to significant biochemical responses. The presence of the methoxy group enhances solubility and interaction with biological membranes, which is crucial for its pharmacological effects.
Biological Activities
Research has demonstrated that Methoxy-Piperazine-Thiadiazole exhibits a broad spectrum of biological activities:
Antimicrobial Activity
Several studies have highlighted the compound's potent antimicrobial properties. For instance, derivatives containing the piperazine moiety have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Activity Level (Inhibition Zone) |
|---|---|
| Staphylococcus aureus | 14–17 mm |
| Bacillus subtilis | 15–18 mm |
| Escherichia coli | 12–15 mm |
Anticancer Activity
Methoxy-Piperazine-Thiadiazole has also been evaluated for its anticancer potential. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's mechanism in cancer cells involves apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.28 |
| A549 (Lung Cancer) | 15.6 |
Case Studies
- Antibacterial Efficacy : A study conducted on piperazine derivatives demonstrated enhanced antibacterial activity when substituents were modified. The introduction of halogenated phenyl groups significantly improved efficacy against resistant bacterial strains .
- Anticancer Research : In vitro studies revealed that Methoxy-Piperazine-Thiadiazole derivatives exhibited higher cytotoxicity compared to traditional chemotherapeutics like doxorubicin. This was attributed to their ability to induce apoptosis through caspase activation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
